MFCD02979435
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Overview
Description
MFCD02979435 is a chemical compound with a unique structure and properties that have garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02979435 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the core structure of this compound is achieved through a series of condensation reactions.
Intermediate Steps:
Final Assembly: The final assembly of the compound is completed through cyclization reactions, which may require catalysts and specific temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the condensation and substitution reactions.
Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for better control over reaction conditions and product quality.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
MFCD02979435 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using halides or organometallic reagents.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Tetrahydrofuran, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: The oxidation of this compound may yield various oxygenated derivatives.
Reduction: Reduction reactions typically produce hydrogenated derivatives.
Substitution: Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD02979435 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of MFCD02979435 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
Binding to Enzymes: this compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
Interaction with Receptors: The compound may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Modulation of Gene Expression: this compound can influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
MFCD02979435 can be compared with other similar compounds, such as:
MFCD02979436: This compound has a similar core structure but different functional groups, leading to distinct chemical and biological properties.
MFCD02979437: Another similar compound with variations in its molecular structure, affecting its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-hydroxyphenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14-3-2-4-16(9-14)11-19-13-23-21(27-19)24-20(26)17(12-22)10-15-5-7-18(25)8-6-15/h2-10,13,25H,11H2,1H3,(H,23,24,26)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYZGQPASWQQHG-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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